molecular formula C18H12ClFN4OS B2601301 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 923233-63-0

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2601301
CAS No.: 923233-63-0
M. Wt: 386.83
InChI Key: RVRBPZFGTYIRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. The compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidin-7-one chemical class, which is recognized as a privileged structure for the development of potent kinase inhibitors [1] . Its molecular design, featuring a sulfur-linked 2-chloro-6-fluorobenzyl group and a phenyl substituent, suggests potential for high selectivity and affinity against specific enzymatic targets. Research into analogous compounds indicates that this scaffold can be engineered to target Bruton's Tyrosine Kinase (BTK) [2] , a critical node in B-cell receptor signaling, with applications in the study of autoimmune diseases and hematological malignancies. The structural motif is also relevant for investigating other tyrosine and serine/threonine kinases, making it a valuable tool for probing intracellular signaling pathways, understanding disease mechanisms, and serving as a key intermediate in the synthesis of more complex therapeutic candidates [3] . This compound is provided to enable advanced biochemical and cellular assays, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c19-13-7-4-8-14(20)12(13)10-26-18-23-22-17-21-16(25)9-15(24(17)18)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRBPZFGTYIRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced onto the triazolopyrimidine core.

    Attachment of the (2-chloro-6-fluorophenyl)methyl group: This step can be carried out using a nucleophilic substitution reaction, where the (2-chloro-6-fluorophenyl)methyl group is introduced onto the sulfur atom.

    Final modifications: Any additional functional groups or modifications can be introduced in the final steps to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the triazolopyrimidine core or other functional groups.

    Substitution: The phenyl and (2-chloro-6-fluorophenyl)methyl groups can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or (2-chloro-6-fluorophenyl)methyl groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s properties can be leveraged in various industrial processes, including catalysis and the development of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs from Literature

The following compounds share structural similarities with the target molecule (Table 1):

Table 1: Structural Comparison of Triazolopyrimidinone Derivatives

Compound Name (CAS No.) Core Structure Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Predicted logP
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidinone (2-Chloro-6-fluorophenyl)methylsulfanyl Phenyl ~386.8* ~3.2†
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl... (898915-91-8) [1,2,4]Triazolo[1,5-a]pyrimidinone 4-Chlorobenzylsulfanyl Propyl ~365.3 ~3.8†

*Calculated using molecular formula C₁₉H₁₂ClF₃N₄OS.
†Estimated via fragment-based methods (e.g., XLogP3).

Substituent Effects on Physicochemical Properties
  • Position 3 :

    • The 2-chloro-6-fluorophenylmethyl group in the target compound introduces ortho-substitution, increasing steric hindrance compared to the para-chlorobenzyl group in CAS 898915-91-8 . This may reduce rotational freedom and enhance target selectivity.
    • Fluorine’s electronegativity improves solubility in polar solvents compared to purely chlorinated analogs.
  • Position 5: The phenyl group in the target compound vs.

Biological Activity

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure features a triazolo-pyrimidine core with a chlorofluorophenyl substituent and a sulfanyl group. This unique configuration contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for some derivatives ranged from 6.2 μM to 43.4 μM against specific cancer cell lines .
  • Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities. Compounds similar to the one have been reported to possess antibacterial and antifungal properties, making them potential candidates for treating infections .
  • Antiviral Effects : Some studies suggest that triazole derivatives can exhibit antiviral properties by interfering with viral replication processes .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group may enhance its binding affinity to these targets, leading to modulation of various biological pathways.

Research Findings

Recent studies have explored the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Screening : A range of triazole derivatives were synthesized and screened for their anticancer activity. The results indicated significant cytotoxicity against human malignant cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the substituents on the triazole core can lead to enhanced biological activity. For instance, compounds with specific halogen substitutions showed increased potency against cancer cells .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 ValueReference
AnticancerHCT-116 (Colon Cancer)6.2 μM
AnticancerT47D (Breast Cancer)27.3 μM
AntimicrobialVarious BacteriaVaries
AntiviralViral Replication ModelsNot specified

Case Studies

Several case studies highlight the compound's potential:

  • A study demonstrated the effectiveness of related triazole compounds in inhibiting tumor growth in xenograft models.
  • Another investigation assessed the antimicrobial efficacy of triazole derivatives against drug-resistant bacterial strains, showing promising results.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or aldehydes .
  • Step 2 : Introduction of the sulfanyl side chain via nucleophilic substitution using (2-chloro-6-fluorophenyl)methyl thiol.
  • Step 3 : Final purification via recrystallization (e.g., ethanol/dioxane) or column chromatography.
    Critical parameters include:
  • Temperature : Microwave-assisted synthesis at 323 K improves reaction efficiency and reduces side products .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Bases like K₂CO₃ facilitate deprotonation during substitution reactions.
    Table 1 : Representative Reaction Conditions and Yields
StepReagents/ConditionsYield (%)Reference
1β-keto ester, EtOH, microwave (323 K)75–85
2(2-chloro-6-fluorophenyl)methyl thiol, K₂CO₃, DMF60–70

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions. For example, aromatic protons appear at δ 7.14–7.41 ppm, and the NH proton resonates at δ 10.89 ppm .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles. The triazolopyrimidine core is nearly planar (deviation ≤ 0.034 Å), with π-stacking interactions (centroid distance: 3.63–3.88 Å) stabilizing the crystal lattice .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 335.8 for C₁₉H₁₄ClFN₄OS) .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the biological mechanism of this compound?

  • Methodological Answer :
  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. For example, the sulfanyl group may form hydrophobic interactions with ATP-binding pockets .
  • Step 2 : Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (e.g., KD values).
  • Step 3 : Correlate computational and experimental results to refine pharmacophore models. Contradictions (e.g., predicted vs. observed IC₅₀) may arise from solvation effects or protein flexibility, requiring MD simulations .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Pharmacokinetics : Poor bioavailability due to low solubility. Address via formulation (e.g., nanoemulsions) or prodrug design.
  • Metabolic Instability : Use LC-MS to identify metabolites. Fluorine substitution (as in the 2-chloro-6-fluorophenyl group) may enhance metabolic stability .
  • Assay Conditions : Optimize cell culture media (e.g., serum-free vs. serum-containing) to mimic in vivo environments. Orthogonal assays (e.g., Western blotting alongside enzyme inhibition) reduce false positives .

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

  • Methodological Answer :
  • Factor Screening : Test variables (temperature, solvent ratio, catalyst loading) using a Plackett-Burman design to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., microwave power vs. reaction time) to maximize yield.
    Table 2 : DoE Example for Step 1 Optimization
FactorLow LevelHigh LevelOptimal Value
Temperature (K)298343323
Solvent (EtOH:DMF)1:01:11:0.5
Reaction Time (min)204030
Reference: Adapted from .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding this compound’s enzyme inhibition potency across studies?

  • Methodological Answer :
  • Source 1 : Potency differences may arise from enzyme isoforms (e.g., CYP3A4 vs. CYP2D6). Validate using isoform-specific assays.
  • Source 2 : Check for assay interference (e.g., fluorescent compounds in fluorogenic assays). Use orthogonal methods like HPLC-based activity monitoring .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability. A >2-fold difference warrants protocol harmonization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.